Cas no 1710853-08-9 (3-Methanesulfonyl-4-phenyl-1H-pyrazole)

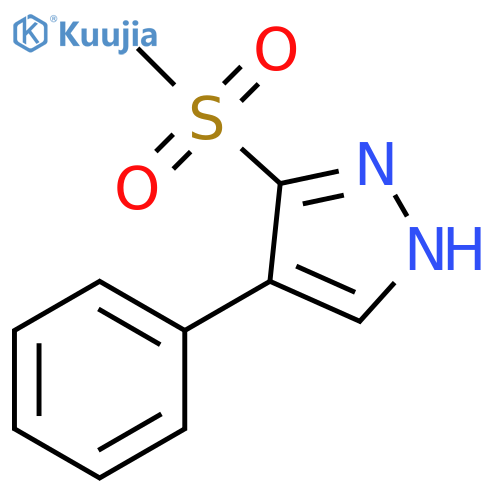

1710853-08-9 structure

商品名:3-Methanesulfonyl-4-phenyl-1H-pyrazole

CAS番号:1710853-08-9

MF:C10H10N2O2S

メガワット:222.263600826263

CID:5181586

3-Methanesulfonyl-4-phenyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 3-Methanesulfonyl-4-phenyl-1H-pyrazole

- 1H-Pyrazole, 3-(methylsulfonyl)-4-phenyl-

-

- インチ: 1S/C10H10N2O2S/c1-15(13,14)10-9(7-11-12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)

- InChIKey: PMUKNOFPKVHOMK-UHFFFAOYSA-N

- ほほえんだ: N1C=C(C2=CC=CC=C2)C(S(C)(=O)=O)=N1

3-Methanesulfonyl-4-phenyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM510447-1g |

3-(Methylsulfonyl)-4-phenyl-1H-pyrazole |

1710853-08-9 | 97% | 1g |

$568 | 2022-06-12 |

3-Methanesulfonyl-4-phenyl-1H-pyrazole 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

1710853-08-9 (3-Methanesulfonyl-4-phenyl-1H-pyrazole) 関連製品

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 55290-64-7(Dimethipin)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量